N-Boc-D-leucine N'-methoxy-N'-methylamide chemical properties
N-Boc-D-leucine N'-methoxy-N'-methylamide chemical properties
Topic: N-Boc-D-leucine N'-methoxy-N'-methylamide Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Chiral Building Block for Precision Synthesis
Executive Summary
N-Boc-D-leucine N'-methoxy-N'-methylamide (also known as the Weinreb amide of N-Boc-D-leucine) is a critical chiral intermediate in medicinal chemistry. It serves as a stable, activated "gateway" molecule, allowing the conversion of the D-leucine carboxylic acid moiety into aldehydes or ketones without the risk of over-addition or racemization.
This guide details the physicochemical properties, synthesis protocols, and mechanistic utility of this compound, specifically tailored for applications in peptidomimetics and protease inhibitor development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | tert-Butyl (R)-(1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate |
| Common Name | N-Boc-D-leucine Weinreb Amide |
| CAS Number | 129603-01-6 (D-isomer); 87694-50-6 (L-isomer ref) |
| Molecular Formula | C₁₃H₂₆N₂O₄ |
| Molecular Weight | 274.36 g/mol |
| Stereochemistry | D (R-configuration at α-carbon) |
| Appearance | White to off-white crystalline solid or viscous oil |
| Melting Point | 100–104 °C (Typical for crystalline forms) |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water |
| Purity Standard | >98% (HPLC), >99% ee (Chiral Purity) |
Critical Note on Stereochemistry: The D-isomer is the enantiomer of the naturally occurring L-leucine derivative. While physical properties like melting point and solubility are identical to the L-isomer, the Optical Rotation will be equal in magnitude but opposite in sign (typically positive,
, whereas the L-isomer is negative).
Core Technology: The Weinreb Chelation Mechanism
The primary value of this compound lies in its ability to form a stable 5-membered chelate ring upon nucleophilic attack. Unlike standard esters or acid chlorides, which collapse to form ketones that are more reactive than the starting material (leading to tertiary alcohols), the Weinreb amide forms a stable tetrahedral intermediate that resists collapse until acidic workup.
Mechanism Visualization
The following diagram illustrates the chelation stabilization that prevents over-addition of Grignard or organolithium reagents.
Figure 1: The Weinreb Chelation Model. The methoxy oxygen coordinates with the metal cation (Mg or Li), locking the intermediate and preventing the expulsion of the amine until the reaction is quenched.
Synthesis Protocol: Best Practice
To synthesize N-Boc-D-leucine N'-methoxy-N'-methylamide with high chiral integrity, the EDC/HOBt coupling method is recommended. This protocol minimizes racemization at the α-carbon, a common risk when activating D-amino acids.
Reagents
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
Base: N-Methylmorpholine (NMM) or DIPEA
-
Solvent: Dichloromethane (DCM) or DMF
Step-by-Step Workflow
-
Activation: Dissolve N-Boc-D-Leucine (1.0 eq) in DCM at 0°C. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15-30 minutes to form the active ester.
-
Coupling: Add N,O-Dimethylhydroxylamine HCl (1.2 eq) followed by NMM (2.5 eq). The base must neutralize the HCl salt and the reaction acidity.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup (Self-Validating Step):
-
Wash with 1N HCl (removes unreacted amine and EDC byproducts).
-
Wash with Sat. NaHCO₃ (removes unreacted acid and HOBt).
-
Wash with Brine (removes water).
-
Validation: If the organic layer retains color or basicity, repeat washes.
-
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane if solid, or purify via flash chromatography if oil.
Figure 2: Synthesis workflow ensuring removal of coupling reagents and preservation of chirality.
Downstream Applications
The N-Boc-D-leucine Weinreb amide is primarily used to access functionalities that are difficult to synthesize directly from the acid.
A. Synthesis of D-Leucinal (Aldehyde)
-
Reagent: Lithium Aluminum Hydride (LAH) or DIBAL-H.
-
Conditions: THF, -78°C.
-
Outcome: Reduction stops cleanly at the aldehyde stage due to the stable intermediate.
-
Application: Synthesis of protease inhibitors where the aldehyde acts as a transition-state mimic (e.g., reversible covalent inhibitors).
B. Synthesis of Peptidyl Ketones
-
Reagent: Grignard Reagents (R-Mg-Br) or Organolithiums (R-Li).
-
Conditions: THF/Ether, 0°C to RT.
-
Outcome: Formation of chiral ketones (e.g., trifluoromethyl ketones, statine analogs).
-
Application: Non-cleavable peptide bond isosteres.
Quality Control & Characterization
To ensure the material is suitable for high-value research, the following QC parameters are mandatory.
-
¹H NMR (CDCl₃, 400 MHz):
-
Look for the characteristic Weinreb singlets : ~3.7 ppm (3H, -OCH₃) and ~3.2 ppm (3H, -NCH₃).
-
Boc group singlet at ~1.44 ppm (9H).
-
Leucine methyl doublets at ~0.9 ppm.
-
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/IPA (e.g., 90:10).
-
Requirement: Confirm absence of L-isomer (enantiomeric excess > 99%).
-
-
Optical Rotation:
-
Measure
in Methanol or Chloroform. -
Value should be positive (opposite to the L-isomer value of approx -28°).
-
References
-
Nahm, S., & Weinreb, S. M. (1981).[5] N-Methoxy-N-methylamides as effective acylating agents.[4] Tetrahedron Letters, 22(39), 3815-3818.
-
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(08), 676-678.
-
Advanced ChemBlocks. (2024). Product Specification: N-Boc-L-leucine N'-methoxy-N'-methylamide (CAS 87694-50-6).[6][7]
-
Sigma-Aldrich. (2024). Boc-D-Leu-OH Product Data (CAS 16937-99-8).[1][2]
Sources
- 1. N-Boc-D-leucine hydrate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. N-Boc-D-leucine hydrate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. N-Boc-L-leucine n'-methoxy-N'-methylamide 97.00% | CAS: 87694-50-6 | AChemBlock [achemblock.com]
